DYSPROSIUM(III) ACETATE TETRAHYDRATE, REACTON#174;, 99.9per cent (REO)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dysprosium(III) Acetate Tetrahydrate, also known as Dysprosium Aceate, is a specialized compound with uses in ceramics, glass, phosphors, lasers, and Dysprosium Metal halide lamps . It is used in the electronics industry as an antireflection coating in photoelectric devices . Dysprosium and its compounds are highly susceptible to magnetization, they are employed in various data-storage applications, such as in hard disks .

Synthesis Analysis

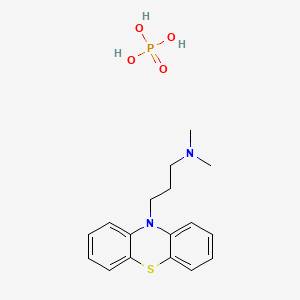

Dysprosium acetate can be obtained by treating acetic acid and dysprosium oxide . The reaction is as follows: Dy2O3 + 6 CH3COOH → 2 Dy(CH3COO)3 + 3 H2O . Its hydrate, when heated to 150 °C in vacuum, is proposed to yield the anhydrous triacetate .Molecular Structure Analysis

The molecular formula of Dysprosium(III) Acetate Tetrahydrate is C6H17DyO10 . The InChI Key is SIYZPSYZNCQFDV-UHFFFAOYSA-K .Chemical Reactions Analysis

Dysprosium is used in conjunction with vanadium and other elements, in making laser materials and commercial lighting . It is also used in dosimeters for measuring ionizing radiation .Physical And Chemical Properties Analysis

Dysprosium(III) Acetate Tetrahydrate is a yellow crystal . The molecular weight is 411.69318 .Scientific Research Applications

Ceramics and Glass

Dysprosium Acetate has specialized uses in ceramics and glass . It can be used to produce certain types of ceramics and glasses that have specific properties, such as high thermal stability and resistance to chemical attack.

Phosphors

It is also used in the production of phosphors . These are materials that exhibit the phenomenon of luminescence, which is used in a variety of applications, including lighting and display technologies.

Lasers

Dysprosium is used in conjunction with vanadium and other elements in making laser materials . These materials are used in a variety of applications, including telecommunications, medicine, and research.

Commercial Lighting

Dysprosium is also used in commercial lighting , specifically in metal halide lamps . These lamps are known for their high efficiency and color rendering.

Data Storage

Dysprosium and its compounds are highly susceptible to magnetization, they are employed in various data-storage applications , such as in hard disks . This is due to dysprosium’s unique magnetic properties, which allow it to store large amounts of data in a small space.

Ionizing Radiation Measurement

Dysprosium is also used in dosimeters for measuring ionizing radiation . These devices are used in a variety of fields, including healthcare, nuclear power, and research, to ensure safety standards are met.

Safety and Hazards

Dysprosium(III) Acetate Tetrahydrate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If skin irritation occurs or eye irritation persists, get medical advice/attention .

Mechanism of Action

- Dysprosium compounds are known to exhibit magnetic properties and are used in data-storage applications, such as hard disks .

- Dysprosium compounds are used in various applications, including ceramics, glass, and lasers . However, their precise effects on biochemical pathways are not well-documented.

Target of Action

Biochemical Pathways

Result of Action

Action Environment

properties

| { "Design of the Synthesis Pathway": "The synthesis of Dysprosium(III) acetate tetrahydrate can be achieved through a precipitation reaction.", "Starting Materials": [ "Dysprosium(III) nitrate hexahydrate", "Acetic acid", "Distilled water", "Sodium acetate trihydrate" ], "Reaction": [ "Dysprosium(III) nitrate hexahydrate is dissolved in distilled water to form a clear solution.", "Acetic acid is added dropwise to the solution with stirring until the pH reaches 4-5.", "Sodium acetate trihydrate is dissolved in distilled water to form a clear solution.", "The sodium acetate solution is added dropwise to the dysprosium nitrate solution with stirring until a white precipitate forms.", "The mixture is stirred for an additional 30 minutes to ensure complete precipitation.", "The precipitate is filtered, washed with distilled water, and dried at 100°C to obtain Dysprosium(III) acetate tetrahydrate." ] } | |

CAS RN |

15280-55-4 |

Product Name |

DYSPROSIUM(III) ACETATE TETRAHYDRATE, REACTON#174;, 99.9per cent (REO) |

Molecular Formula |

C6H17DyO10 |

Molecular Weight |

411.69318 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.